molecular formula C6H4N3NaO3S B2560541 Sodium4-azidobenzene-1-sulfonate CAS No. 115029-02-2

Sodium4-azidobenzene-1-sulfonate

Cat. No.: B2560541
CAS No.: 115029-02-2
M. Wt: 221.17
InChI Key: ZAKGTILTESLPBD-UHFFFAOYSA-M
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Description

Sodium 4-azidobenzene-1-sulfonate (CAS No. N/A) is a sodium salt derived from 4-azidobenzenesulfonic acid. Its molecular structure comprises a benzene ring substituted with an azide (-N₃) group at the para position and a sulfonate (-SO₃⁻Na⁺) group at the meta position. This compound is notable for its dual functional groups: the sulfonate moiety enhances water solubility, while the azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation, polymer synthesis, and pharmaceutical research. While specific data on its physical properties (e.g., melting point, solubility) are unavailable in the provided evidence, sulfonate salts generally exhibit high solubility in polar solvents and stability under physiological conditions.

Properties

IUPAC Name

sodium;4-azidobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3S.Na/c7-9-8-5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKGTILTESLPBD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N3NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 4-azidobenzene-1-sulfonate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by azidation. The process begins with the reaction of 4-aminobenzenesulfonic acid with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then treated with sodium azide to yield sodium 4-azidobenzene-1-sulfonate .

Industrial Production Methods

In an industrial setting, the production of sodium 4-azidobenzene-1-sulfonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-azidobenzene-1-sulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Triazoles: Formed from the cycloaddition reaction with alkynes.

    Aminobenzenesulfonates: Formed from the reduction of the azide group.

    Sulfonic Acids: Formed from the oxidation of the sulfonate group.

Scientific Research Applications

Synthesis of Azide Compounds

One of the primary applications of sodium 4-azidobenzene-1-sulfonate is in the synthesis of azide compounds. Azides are important intermediates in many organic reactions, including:

  • Staudinger Ligation : A reaction that allows for the formation of amide bonds between azides and phosphines.
  • Click Chemistry : A class of reactions that are highly efficient and selective, often involving the conversion of azides to triazoles.
  • Curtius Rearrangement : A reaction that transforms acyl azides into isocyanates.

Sodium 4-azidobenzene-1-sulfonate can be utilized to introduce the azido functional group into various organic molecules. This enables the synthesis of diverse compounds with azide moieties, facilitating the preparation of complex structures in organic synthesis .

Bioconjugation and Medicinal Chemistry

In medicinal chemistry, sodium 4-azidobenzene-1-sulfonate plays a crucial role in bioconjugation processes. It allows for the selective labeling of biomolecules, which is essential for:

  • Targeted Drug Delivery : The introduction of azide groups can facilitate the conjugation of drugs to targeting moieties, enhancing therapeutic efficacy.
  • Antibody-Drug Conjugates : Sodium 4-azidobenzene-1-sulfonate can be used to create antibody-drug complexes that specifically target cancer cells while minimizing toxicity to normal cells .

Recent studies have demonstrated that derivatives synthesized using sodium 4-azidobenzene-1-sulfonate exhibit significant anticancer activity through mechanisms such as enzyme inhibition and apoptosis induction .

Materials Science

Sodium 4-azidobenzene-1-sulfonate is also utilized in materials science for its unique properties:

  • Polymer Chemistry : It serves as a precursor for synthesizing azide-functionalized polymers, which can be used in various applications, including drug delivery systems and smart materials.
  • Nanotechnology : The compound enables the formation of nano-sized aggregates that can be employed in imaging techniques and enhanced antibacterial efficacy .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of sodium 4-azidobenzene-1-sulfonate in various applications:

StudyApplicationFindings
Nemr et al. (2021)Anticancer agentsNew benzenesulfonamide derivatives showed excellent enzyme inhibition against carbonic anhydrase IX with IC50 values between 10.93–25.06 nM .
Shinde et al. (2020)Antimicrobial activitySynthesized compounds demonstrated promising antibacterial and antifungal activities against multiple strains .
Patent US2254191ASynthesis methodsDescribes methods for preparing p-azidobenzenesulfonamide derivatives, highlighting their utility in organic synthesis .

Mechanism of Action

The mechanism of action of sodium 4-azidobenzene-1-sulfonate primarily involves its reactivity towards nucleophiles and its ability to participate in cycloaddition reactions. The azide group is highly reactive and can form stable triazole rings through 1,3-dipolar cycloaddition with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Sodium Aryl Sulfonates

Sodium aryl sulfonates share a common sulfonate group but differ in substituents, influencing reactivity and applications. Key comparisons include:

Sodium Benzenesulfonate

  • Structure : Benzene ring with a single sulfonate group.
  • Reactivity : Lacks the azide group, limiting utility in click chemistry. Primarily used as a surfactant or electrolyte.
  • Solubility : Highly water-soluble, similar to other sodium sulfonates .

Sodium 4-Nitrobenzenesulfonate

  • Structure: Nitro (-NO₂) substituent at the para position.
  • Reactivity : The electron-withdrawing nitro group enhances stability but reduces participation in cycloaddition reactions. Used in dye synthesis and as a corrosion inhibitor.

Sodium 4-Azidobenzene-1-sulfonate

  • Differentiator: The azide group enables bioorthogonal reactions, distinguishing it from non-azide analogues.

Comparison with Sulfonyl Chloride Derivatives

4-(5-Chloropentanamido)benzene-1-sulfonyl chloride () shares a sulfonic acid derivative backbone but differs critically:

Property Sodium 4-azidobenzene-1-sulfonate 4-(5-Chloropentanamido)benzene-1-sulfonyl chloride
Functional Groups Azide (-N₃), sulfonate (-SO₃⁻Na⁺) Sulfonyl chloride (-SO₂Cl), chloropentanamido
Reactivity Click chemistry, stable in aqueous media Nucleophilic substitution (e.g., with amines)
Applications Bioconjugation, drug delivery Pharmaceutical intermediates, peptide synthesis

The sulfonate’s stability contrasts with the sulfonyl chloride’s high reactivity, which is ideal for forming sulfonamides but requires anhydrous conditions .

Comparison with Azide-Containing Compounds

Sodium 4-azidobenzene-1-sulfonate’s azide group aligns it with other azido compounds, such as sodium azide (NaN₃) . However:

  • NaN₃: Small inorganic azide, highly toxic, used as a preservative and gas-generating agent.
  • Sodium 4-azidobenzene-1-sulfonate : Organic azide with lower toxicity, tailored for controlled reactions in biological systems.

Data Tables and Research Findings

Table 1: General Properties of Sodium Salts

Compound Solubility (g/100 mL H₂O) pH in Solution Key Applications
Sodium 4-azidobenzene-1-sulfonate High (estimated) Neutral Bioconjugation, polymers
Sodium Hydroxide (Reference) 109 (20°C) 14 Industrial processes

Table 2: Functional Group Reactivity

Compound Reactivity Profile Primary Use Case
Sodium 4-azidobenzene-1-sulfonate Click chemistry, stable in water Biomaterial engineering
4-(5-Chloropentanamido)-sulfonyl chloride Nucleophilic substitution, moisture-sensitive Synthetic intermediates

Biological Activity

Sodium 4-azidobenzene-1-sulfonate (CAS No. 115029-02-2) is a compound of significant interest in biological and medicinal chemistry due to its unique azide functional group, which plays a crucial role in various chemical reactions, particularly in the synthesis of bioactive compounds. This article explores its biological activity, synthesis, applications, and relevant case studies.

Sodium 4-azidobenzene-1-sulfonate is characterized by the presence of an azide group (-N₃) attached to a sulfonate moiety. The compound is soluble in water, which enhances its applicability in biological systems. The synthesis typically involves the reaction of sulfonyl chlorides with sodium azide, leading to the formation of the azide-substituted sulfonate.

The azide group in sodium 4-azidobenzene-1-sulfonate enables it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for bioconjugation applications, allowing for the attachment of various biomolecules, including proteins and nucleic acids. The ability of this compound to form stable triazole linkages enhances its utility in drug design and development.

Antimicrobial Activity

Recent studies have demonstrated that sodium 4-azidobenzene-1-sulfonate exhibits antimicrobial properties. For instance, it has been used as a precursor in the synthesis of triazole derivatives that display significant antibacterial activity against various pathogens. These derivatives have shown potential as therapeutic agents due to their ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Case Studies and Research Findings

  • Triazole Derivatives as Antimicrobial Agents
    • A study reported the synthesis of a series of triazole derivatives from sodium 4-azidobenzene-1-sulfonate, which were evaluated for their antimicrobial efficacy. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Bioconjugation Applications
    • Research highlighted the application of sodium 4-azidobenzene-1-sulfonate in bioconjugation strategies for labeling proteins with fluorescent dyes. This method allows for real-time tracking of protein interactions in living cells .
  • Mechanistic Studies
    • Investigations into the mechanistic pathways of compounds derived from sodium 4-azidobenzene-1-sulfonate revealed that these compounds can induce apoptosis in cancer cell lines through reactive oxygen species (ROS) generation .

Data Tables

Compound Activity Reference
Sodium 4-Azidobenzene-1-SulfonateAntimicrobial against E. coli
Triazole Derivative AInhibits bacterial growth
Triazole Derivative BInduces apoptosis in cancer cells

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